5-Amino-2-bromothiazole-4-carboxylate d’éthyle

Vue d'ensemble

Description

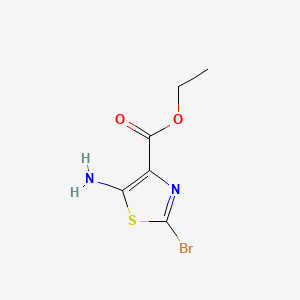

Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Applications De Recherche Scientifique

Ethyl 5-amino-2-bromothiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the development of new drugs with anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the production of agrochemicals and dyes.

Mécanisme D'action

Target of Action

It is known that the compound contains a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms , which may interact with various biological targets.

Mode of Action

Ethyl 5-amino-2-bromothiazole-4-carboxylate contributes to the creation of a film layer on the surface of metals by adsorption . This action serves as an inhibitor on the metal surface, preventing or reducing corrosion .

Result of Action

The molecular and cellular effects of Ethyl 5-amino-2-bromothiazole-4-carboxylate’s action primarily involve the prevention or reduction of corrosion on metal surfaces . The compound achieves this by forming a protective film layer on the metal surface .

Action Environment

The efficiency of Ethyl 5-amino-2-bromothiazole-4-carboxylate as a corrosion inhibitor decreases as the temperature increases, particularly at 50 and 60 °C . This suggests that environmental factors such as temperature can influence the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 5-amino-2-bromothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then brominated using bromine or a brominating agent to yield the final product .

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 5-amino-2-bromothiazole-4-carboxylate typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-amino-2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed:

- Substituted thiazoles

- Nitro derivatives

- Amino derivatives

- Ester and amide derivatives

Comparaison Avec Des Composés Similaires

- Ethyl 2-amino-5-methylthiazole-4-carboxylate

- Ethyl 2-amino-5-iodothiazole-4-carboxylate

- Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Comparison: Ethyl 5-amino-2-bromothiazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its methyl, iodo, and chloro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Activité Biologique

Ethyl 5-amino-2-bromothiazole-4-carboxylate (C₆H₇BrN₂O₂S) is a heterocyclic compound characterized by a thiazole ring, which is known for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticonvulsant properties, and discusses various research findings and case studies.

Chemical Structure and Properties

The molecular structure of ethyl 5-amino-2-bromothiazole-4-carboxylate features a bromine atom at the 2-position, an amino group at the 5-position, and a carboxylate moiety at the 4-position. This configuration contributes to its unique reactivity and potential biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds with thiazole structures, including ethyl 5-amino-2-bromothiazole-4-carboxylate, exhibit significant antimicrobial activity against various bacterial strains. The presence of the thiazole ring enhances its interaction with microbial targets, potentially leading to inhibition of growth or cell death.

2. Anticonvulsant Activity

Preliminary studies have suggested that this compound may possess anticonvulsant properties. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems or ion channels, although further research is necessary to elucidate these pathways.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for drug development | |

| Anticonvulsant | Preliminary evidence suggests efficacy in seizure models | |

| Binding Affinity | Studies indicate potential interactions with specific enzymes and receptors |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of ethyl 5-amino-2-bromothiazole-4-carboxylate against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticonvulsant Activity

In animal models, ethyl 5-amino-2-bromothiazole-4-carboxylate was tested for anticonvulsant effects using the maximal electroshock seizure test. The compound demonstrated a dose-dependent reduction in seizure duration, suggesting its potential as an anticonvulsant agent.

The biological activity of ethyl 5-amino-2-bromothiazole-4-carboxylate is thought to be mediated through its interactions with biological targets such as enzymes and receptors. Molecular docking studies have indicated that it may bind to specific sites on these targets, influencing their activity and leading to therapeutic effects.

Propriétés

IUPAC Name |

ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIJIGUQUMOZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.